molecular formula C8H12N2 B3022315 2-Methyl-3-[(methylamino)methyl]pyridine CAS No. 677349-96-1

2-Methyl-3-[(methylamino)methyl]pyridine

Cat. No.: B3022315
CAS No.: 677349-96-1
M. Wt: 136.19 g/mol
InChI Key: GMVYJUKSDIHVJY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Methyl-3-[(methylamino)methyl]pyridine (CAS: 677349-96-1) is a substituted pyridine derivative characterized by a methyl group at position 2 and a methylaminomethyl substituent at position 3 of the pyridine ring. This compound is a versatile intermediate in pharmaceutical synthesis and coordination chemistry. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions, with purity levels exceeding 95% in commercial batches .

Applications
This compound serves as a precursor in the development of neuroprotective agents, metal coordination complexes, and bioactive ligands. Its structural flexibility allows for modifications to enhance binding affinity to biological targets such as nicotinic acetylcholine receptors (nAChRs) or voltage-gated ion channels .

Properties

IUPAC Name

N-methyl-1-(2-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-8(6-9-2)4-3-5-10-7/h3-5,9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVYJUKSDIHVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(methylamino)methyl]pyridine typically involves the reaction of 2-methylpyridine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then crystallized and purified to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(methylamino)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Neurological Disorders: The compound serves as an important intermediate in synthesizing drugs targeting neurological conditions. Its structure allows for interactions with neurotransmitter systems, making it a candidate for developing treatments for diseases such as Alzheimer's and Parkinson's disease .
  • Anti-Glioblastoma Research: Recent studies have focused on modifying the structure of existing drugs to enhance their efficacy against glioblastomas. Computational analyses have identified pyridine variants, including 2-Methyl-3-[(methylamino)methyl]pyridine, that improve blood-brain barrier (BBB) penetration and reduce cardiotoxicity, highlighting its potential in cancer therapy .

Case Study:
A study on structural modifications of benzoyl-phenoxy-acetamide derivatives identified this compound as a promising candidate due to its favorable physicochemical properties, including water solubility and BBB permeability .

Agrochemicals

Key Applications:

  • Pesticide Formulation: This compound is utilized in the formulation of agrochemicals, enhancing the absorption and effectiveness of pesticides and herbicides. Its unique chemical properties allow for improved interaction with plant systems, which is crucial for agricultural productivity .

Data Table: Agrochemical Applications

Application TypeDescription
PesticidesEnhances absorption and efficacy
HerbicidesImproves effectiveness in plant systems

Material Science

Key Applications:

  • Advanced Materials Development: this compound is incorporated into the development of polymers and coatings. Its chemical properties contribute to enhanced durability and resistance against environmental factors .

Case Study:
Research into new polymer composites has shown that incorporating this compound improves mechanical strength and thermal stability, making it suitable for various industrial applications.

Analytical Chemistry

Key Applications:

  • Reagent in Analytical Methods: The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of substances. This application is critical for quality control in pharmaceutical manufacturing processes .

Biochemical Research

Key Applications:

  • Enzyme Activity Studies: Researchers employ this compound to investigate enzyme activities and metabolic pathways. This research provides insights into biological processes and identifies potential therapeutic targets .

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(methylamino)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]

Structural Differences :

  • ABT-089 replaces the methylaminomethyl group with a pyrrolidinylmethoxy substituent at position 3.
  • The 2-methylpyridine core is retained.

Pharmacological Profile :

  • ABT-089 is a selective α4β2 nAChR agonist (Ki = 16 nM) with partial agonist activity at other nAChR subtypes.
  • Demonstrates neuroprotective effects against glutamate-induced excitotoxicity (EC₅₀ = 3–10 µM in cortical cultures) .
  • Compared to nicotine, ABT-089 shows lower efficacy in dopamine release (EC₅₀ = 1.1 µM vs. 0.04 µM for nicotine) but comparable potency in acetylcholine release .

4-(Methylamino)pyridine

Structural Differences :

  • Lacks the 2-methyl group and 3-methylaminomethyl substituent.
  • Contains a single methylamino group at position 4.

2-Methyl-5-(4-methylphenyl)pyridin-3-amine

Structural Differences :

  • Substitutes the 3-methylaminomethyl group with a 4-methylphenyl group.
  • Retains the 2-methylpyridine core.

(3-Methylaminomethyl)pyridine

Structural Similarities :

  • Shares the 3-methylaminomethyl substituent but lacks the 2-methyl group.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Target Potency (EC₅₀/Ki) Reference
2-Methyl-3-[(methylamino)methyl]pyridine C₉H₁₃N₂ 2-CH₃, 3-CH₂NHCH₃ nAChRs, HVACCs Not reported
ABT-089 C₁₁H₁₆N₂O 2-CH₃, 3-OCH₂-pyrrolidine α4β2 nAChR Ki = 16 nM
4-(Methylamino)pyridine C₆H₈N₂ 4-NHCH₃ HVACCs EC₅₀ = 1–3 mM
2-Methyl-5-(4-methylphenyl)pyridin-3-amine C₁₃H₁₄N₂ 2-CH₃, 5-(4-CH₃-C₆H₄) N/A (Intermediate) N/A
(3-Methylaminomethyl)pyridine C₇H₁₀N₂ 3-CH₂NHCH₃ Metal coordination N/A

Key Research Findings

  • Neuroprotection : ABT-089 and related pyridines show promise in treating neurodegenerative disorders via nAChR modulation .
  • Synthetic Versatility : Suzuki cross-coupling enables efficient synthesis of methyl-substituted pyridines with tailored electronic properties .

Biological Activity

2-Methyl-3-[(methylamino)methyl]pyridine, a pyridine derivative, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanism of action, structure-activity relationships (SAR), and relevant research findings.

This compound is characterized by its pyridine ring with a methylamino group attached. Its chemical structure can be represented as follows:

C8H10N2\text{C}_8\text{H}_{10}\text{N}_2

This compound is known for its ability to interact with various biological targets, making it a candidate for pharmacological studies.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of pyridine, including this compound, exhibit significant anticancer activity. In vitro studies have shown that certain pyridine derivatives can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. For instance, the 5-(methylamino)- and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones demonstrated IC50 values of approximately 1.0–1.4 µM against leukemia cells, leading to prolonged survival in animal models .

2. Anti-inflammatory Effects

Pyridine derivatives are also noted for their anti-inflammatory properties. A study highlighted that certain pyrimidine derivatives exhibited potent inhibition of COX-1 and COX-2 enzymes, which are involved in inflammatory processes. The anti-inflammatory effects were comparable to established drugs like indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 µM .

3. Neuroprotective Effects

Some studies suggest that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative damage .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Substitution on the pyridine ringEnhanced selectivity for biological targets
Variation in amine groupsAltered pharmacokinetic profiles

These modifications can lead to improved efficacy and reduced side effects in therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies on Leukemia : A study reported that mice treated with thiosemicarbazone derivatives of this compound showed a significant increase in survival rates compared to untreated controls, indicating potential as an anticancer agent .
  • Inflammation Models : In models of induced inflammation, compounds derived from this structure demonstrated significant reductions in inflammatory markers, suggesting therapeutic potential in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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